molecular formula C6H11OH<br>C6H12O B046403 Cyclohexanol CAS No. 108-93-0

Cyclohexanol

Cat. No. B046403
CAS RN: 108-93-0
M. Wt: 100.16 g/mol
InChI Key: HPXRVTGHNJAIIH-UHFFFAOYSA-N
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Description

Cyclohexanol is a pivotal chemical intermediate and solvent, characterized by its colorless, viscous nature and distinctive camphoraceous odor. It serves various industrial purposes, including as a stabilizer, homogenizer for soap and detergent emulsions, and a solvent for lacquers and varnishes. The compound also plays a critical role in the synthesis of cyclohexanone, another significant chemical used primarily as a solvent and intermediate in the production of nylon-6 and other synthetic fibers. The commercial production of cyclohexanol and cyclohexanone involves the catalytic oxidation of cyclohexane or the catalytic hydrogenation of phenol, highlighting their importance in the chemical industry for manufacturing diverse chemical products and intermediates (Fisher & VanPeppen, 2000).

Synthesis Analysis

Cyclohexanol is synthesized through various methods, including the catalytic hydrogenation of phenol, which offers an alternative route for its production. This method emphasizes the transformation of phenol into cyclohexanone, a process often challenged by over-reduction to cyclohexanol. However, innovative approaches using supported palladium and Lewis acids like aluminum trichloride have demonstrated high selectivity for converting phenol to cyclohexanone near room temperature, avoiding the undesired over-reduction (Liu et al., 2009). Additionally, the use of single-atom catalysts (SACs) supported on CeO2 for the hydrogenation of benzene rings shows promise for achieving high yields of cyclohexanols, marking a novel route for their synthesis (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of cyclohexanol plays a crucial role in its reactivity and properties. Studies on cyclohexanol derivatives reveal that the cyclohexane ring typically adopts a chair conformation, with hydroxyl groups in an equatorial orientation, which is pivotal for understanding its chemical behavior. For instance, the synthesis and structural analysis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a compound derived from cyclohexanol, underscore the significance of the cyclohexane ring's conformation in dictating the molecule's overall structure and reactivity (Mantelingu et al., 2007).

Chemical Reactions and Properties

Cyclohexanol undergoes various chemical reactions, reflecting its chemical properties. The selective hydrodeoxygenation of lignin-derived phenols to cyclohexanols, for instance, showcases its ability to act as a precursor for valuable chemical feedstocks. Co/TiO2 catalysts have been identified as particularly effective for this conversion, emphasizing the role of cyclohexanol in the sustainable production of polymers, spices, and medicines (Liu et al., 2017). Moreover, the photooxygenation of cyclohexane to produce cyclohexanone and cyclohexanol under visible light irradiation highlights the potential of cyclohexanol in green chemistry applications (Ohkubo et al., 2011).

Physical Properties Analysis

The physical properties of cyclohexanol, including its freezing points, densities, and refractive indices, are well-documented. These properties are essential for identifying and establishing the purity of cyclohexanol and in the quantitative analysis of its solutions. The examination of the ternary system of cyclohexane, cyclohexanol, and cyclohexanone provides valuable data for the fields of organic, physical, and analytical chemistry, offering insights into the compound's behavior and applications in various industrial processes (Pickerill, 1953).

Chemical Properties Analysis

The chemical properties of cyclohexanol, including its reactivity and interaction with other substances, are integral to its applications in chemical synthesis and industry. The study on the autoxidation of cyclohexane to cyclohexanol challenges conventional views and provides a deeper understanding of the mechanisms involved in producing cyclohexanol and its derivatives. This knowledge is critical for optimizing industrial processes and developing more efficient and sustainable methods for producing cyclohexanol and related compounds (Hermans et al., 2005).

Scientific Research Applications

  • Solvent in Cryoscopic Microdetermination : Cyclohexanol is utilized as a solvent in cryoscopic microdetermination of molecular weights, which finds applications in both research and teaching (Ehrlich-Rogozinsky & Cheronis, 1961).

  • Synthesis of Multiwall Carbon Nanotubes : It serves as a carbon precursor for synthesizing multiwall carbon nanotubes (MWCNTs) in a chemical vapor deposition system at 750°C, reducing amorphous carbon and catalyst particles (Shirazi et al., 2011).

  • Molecular Tagging Diagnostics : Cyclohexanol is employed in molecular tagging diagnostics, including molecular tagging velocimetry and novel applications for studying interfaces and combined passive scalar/velocity measurements (Gendrich, Koochesfahani, & Nocera, 1997).

  • Biocatalytic Transformations : The novel CYP enzyme from Acidovorax sp. CHX100 efficiently oxidizes cyclohexane to cyclohexanol, showing potential for biocatalytic transformations of toxic, volatile, and water-insoluble compounds (Karande et al., 2016).

  • Nylon Production : Cyclohexanol is crucial in producing caprolactam and adipic acid, precursors for Nylon-6 and Nylon-6,6 (Kragten, Hansen, & Nener, 1993).

  • Fuel Production : It is an excellent starting material for fuel production, with its selective hydrogenation using Ni nanoparticles supported on high-surface silica achieving 100% conversions and selectivities (Jie et al., 2017).

  • Feedstock for Polymers, Spices, and Medicines : Cyclohexanols are important for producing polymers, spices, and medicines in industry (Liu et al., 2017).

  • Chemical Intermediate and Stabilizer : It is used as a chemical intermediate, stabilizer, homogenizer, and solvent for various soap and detergent emulsions, lacquers, and varnishes (Fisher & VanPeppen, 2000).

  • Intermediate in Synthesis of Plastics : Cyclohexanol acts as an intermediate in the synthesis of plastics, particularly in the production of Nylon-6 and plasticizers (Wei et al., 2018).

  • Environmental Implications : It also has been studied for its environmental impact, such as its potential as a tumor co-promoter in liver carcinogenesis models (Márquez-Rosado et al., 2007).

  • Biological Activities : Cyclohexanol derivatives exhibit diverse biological activities, including acetylcholine-storage-blocking, analgesic, antidepressant, and cardio-inhibitory effects, and act as potent microbial agents (Mukhtar et al., 2018).

  • Diesel Engine Fuel : Cyclohexanol/diesel blends can be recommended as a full-time fuel substitute for diesel, reducing NOx emissions and smoke opacity in diesel engines (Gopal et al., 2020).

  • Hydrodeoxygenation of Lignin Derivatives : Selective hydrodeoxygenation of lignin derivatives using CeO2-supported Ru single-atom catalysts produces cyclohexanols with 99.9% yields, offering a novel synthesis route (Zhang et al., 2022).

  • Oxidation to Cyclohexanone : Cyclohexanol can be oxidized to cyclohexanone in the presence of iodine and potassium iodide, enhancing reaction efficiency (Ogumi, Ohashi, & Takehara, 1985).

  • Products from Oxidation over Carbon Catalysts : The main products obtained from oxidizing cyclohexanol over carbon catalysts include cyclohexene, cyclohexanone, benzene, and phenol (Silva et al., 1998).

Safety And Hazards

Cyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, skin irritant, and reacts violently with oxidizing agents .

Future Directions

The demand for cyclohexanol has been increasing due to its wide range of applications such as paint and dyes, cosmetics & personal care, pharmaceuticals, and others . The market is projected to grow from USD 1.50 billion in 2018 to USD X.XX billion by 2028, at a CAGR of 4.8% during the forecast period (2018-2028) .

properties

IUPAC Name

cyclohexanol
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InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2
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InChI Key

HPXRVTGHNJAIIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)O
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Molecular Formula

C6H12O, C6H11OH
Record name CYCLOHEXANOL
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DSSTOX Substance ID

DTXSID4021894
Record name Cyclohexanol
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Molecular Weight

100.16 g/mol
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Physical Description

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor.
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Boiling Point

322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F
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Flash Point

154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F
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Solubility

Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4%
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Density

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3.5 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg
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Impurities

Cyclohexane, benzene, cyclohexanone, and phenol
Record name Cyclohexanol
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Product Name

Cyclohexanol

Color/Form

Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F)

CAS RN

108-93-0
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Melting Point

73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F
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Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Synthesis routes and methods III

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol
Reactant of Route 2
Cyclohexanol
Reactant of Route 3
Cyclohexanol
Reactant of Route 4
Cyclohexanol
Reactant of Route 5
Cyclohexanol
Reactant of Route 6
Cyclohexanol

Citations

For This Compound
90,500
Citations
K Adachi, H Suga, S Seki - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
It has been known that cyclohexanol has low-temperature form (crystal-II) and high-temperature form (crystal-I) and that the supercooled crystal-I shows in its heat capacity curve an …
Number of citations: 268 www.journal.csj.jp
RM Ibberson, S Parsons, DR Allan… - … Section B: Structural …, 2008 - scripts.iucr.org
The crystal structures and phase behaviour of phase II and the metastable phases III′ and III of cyclohexanol, C6H11OH, have been determined using high-resolution neutron powder, …
Number of citations: 48 scripts.iucr.org
NA DONOGHUE, PW Trudgill - European Journal of …, 1975 - Wiley Online Library
… Cyclohexanol‐grown cells oxidize the growth substrate at a … presence of inducible dehydrogenases for cyclohexanol, 6‐… for conversion of cyclohexanol to adipate; cyclohexanol → …
Number of citations: 183 febs.onlinelibrary.wiley.com
M Juanes, W Li, L Spada, L Evangelisti… - Physical Chemistry …, 2019 - pubs.rsc.org
Two conformers of cyclohexanol and the cyclohexanol–water adduct have been characterized in a jet expansion using rotational spectroscopy. In the gas phase, cyclohexanol adopts …
Number of citations: 30 pubs.rsc.org
N Akiya, PE Savage - Industrial & engineering chemistry research, 2001 - ACS Publications
… The goal of the study described herein is to obtain kinetics data for cyclohexanol dehydration … of cyclohexanol dehydration is the first step toward a better understanding of cyclohexanol …
Number of citations: 106 pubs.acs.org
VZ Fridman, AA Davydov, K Titievsky - Journal of Catalysis, 2004 - Elsevier
… that cyclohexanol is adsorbed onto monovalent copper at room temperature, forming molecularly adsorbed cyclohexanol and cyclohexanol alcoholate of Cu + . Cyclohexanol …
Number of citations: 106 www.sciencedirect.com
DB Norris, PW Trudgill - Biochemical Journal, 1971 - portlandpress.com
… , isolated by enrichment on cyclohexanol and grown with it as … 2 values similar to that for cyclohexanol whereas ∈-caprolactone … the conversion of cyclohexanol into cyclohexanone. 3. A …
Number of citations: 105 portlandpress.com
KK Kelley - Journal of the American Chemical Society, 1929 - ACS Publications
… When cyclohexanol is cooled slowly it … liquid cyclohexanol at 298.1 K. may be calculated by means of the specific heats of the substances involved and the heat of fusion of cyclohexanol…
Number of citations: 49 pubs.acs.org
M Dobrovolszky, P Tétényi, Z Paál - Journal of Catalysis, 1982 - Elsevier
… Cyclohexanol undergoes … of cyclohexanol (5) but our previous results disproved this process over nickel (I) and platinum (6). Radiotracer studies demonstrated a stepwise cyclohexanol -…
Number of citations: 53 www.sciencedirect.com
VZ Fridman, AA Davydov - Journal of Catalysis, 2000 - Elsevier
… both dehydrogenation of cyclohexanol to cyclohexanone and aromatization of cyclohexanol to phenol. Two kinds of copper active sites of the cyclohexanol dehydrogenation reaction to …
Number of citations: 195 www.sciencedirect.com

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